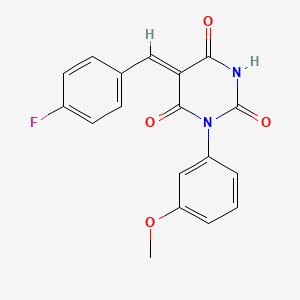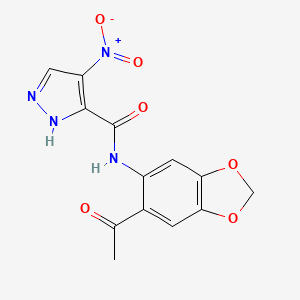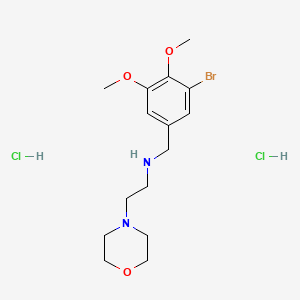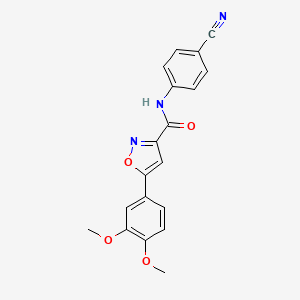![molecular formula C21H18ClF3N2S2 B4625467 2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of isothiazolo-fused quinoline analogues, including compounds closely related to the one , involves multi-step chemical reactions. A notable process is the two-step synthesis starting from 2-chloro-3-formylquinolines with sodium sulfide and hydroxylamine sequences, followed by cyclization with acetic anhydride. Subsequent oxidation yields the final products, demonstrating the complexity and precision required in synthesizing such compounds (Srivastava et al., 2007).
Wissenschaftliche Forschungsanwendungen
Cyclization and Isomerization Studies
Studies on similar heterocyclic compounds have demonstrated their potential in cyclization and isomerization reactions. For instance, Charushin et al. (1985) explored the isomerization of thiazoloquinolines in the presence of acids, providing insights into regioisomeric transformations and thioamide formation processes (Charushin, Baklykov, Chupakhin, & Drozd, 1985).
Synthesis of Novel Heterocyclic Compounds
Research by Mekheimer et al. (2003) on the synthesis of novel 1,2,3,5,6-pentaazaaceanthrylene derivatives from dichloroquinoline-3-carbonitrile highlights the synthetic versatility of quinoline derivatives in forming complex heterocyclic structures, which could have applications in developing new materials or pharmaceuticals (Mekheimer, Ahmed, El-Fahhama, Kamel, & Döpp, 2003).
Antimicrobial and Antifungal Applications
Some related quinoxaline derivatives have been synthesized and evaluated for antimicrobial and antifungal activities. Badran, Abouzid, and Hussein (2003) synthesized fused triazolo and ditriazoloquinoxaline derivatives, finding that some compounds possess potent antibacterial activity (Badran, Abouzid, & Hussein, 2003).
Anticonvulsant Activity
The anticonvulsant activities of 5-phenyl-[1,2,4]-triazolo[4,3-a]quinoline derivatives were explored by Guan et al. (2008), revealing potential therapeutic applications for neurological disorders. One compound demonstrated significant potency and a higher protective index than phenytoin, a commonly used anticonvulsant (Guan, Jin, Wang, Li, & Quan, 2008).
Synthesis of Acyclic Nucleosides Analogues
El-Gazzar, Hafez, and Nawwar (2009) focused on synthesizing acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines, assessing their potential as analgesic, anti-inflammatory, anti-oxidant, and anti-microbial agents. This work indicates the broad therapeutic potential of quinoline derivatives in medicinal chemistry (El-Gazzar, Hafez, & Nawwar, 2009).
Eigenschaften
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2S2/c1-10-7-13-16(8-11(10)2)26-20(3,4)18-17(13)19(28)27(29-18)12-5-6-15(22)14(9-12)21(23,24)25/h5-9,26H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPSQWIAHSEFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)Cl)C(F)(F)F)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)
![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)
![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)


![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)



![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)